2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS2/c1-10-3-2-4-13-16(10)24-18(27-13)23-15(25)7-12-9-26-17(21-12)22-14-6-5-11(19)8-20-14/h2-6,8-9H,7H2,1H3,(H,20,21,22)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFLXBPYGIXKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Structurally, it comprises a thiazole ring, a chlorinated pyridine moiety, and an acetamide group, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Structural Overview
| Property | Details |
|---|---|
| Molecular Formula | CHClNS |
| Molecular Weight | 348.87 g/mol |
| Key Functional Groups | Chloropyridine, Thiazole, Acetamide |
Anticancer Activity
Several studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance:
- Cytotoxicity Testing : The compound showed promising results in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer), HT29 (colon cancer), and NCI-H522 (lung cancer). The IC values were reported to be in the low micromolar range, indicating potent activity against these cells .
Case Study: Synthesis and Evaluation
A study synthesized various thiazole derivatives and tested their anticancer activity. The derivatives containing the 5-chloropyridine moiety displayed enhanced efficacy compared to their non-chlorinated counterparts. Notably, one derivative achieved an IC value of 0.06 µM against DHFR (Dihydrofolate Reductase), a key enzyme in cancer proliferation .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Preliminary studies suggest that it exhibits activity against both gram-positive and gram-negative bacteria.
- Testing Against Bacteria : In vitro assays revealed that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Antioxidant Properties
Antioxidant activity is another significant aspect of this compound's biological profile. Thiazole derivatives have been shown to scavenge free radicals effectively.
- Mechanism of Action : The antioxidant effect is believed to stem from the ability of the thiazole ring to donate electrons, thus neutralizing reactive oxygen species (ROS). This property may provide protective effects against oxidative stress-related diseases .
The biological mechanisms underlying the activities of this compound involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- Radical Scavenging : Its structural components allow it to act as a radical scavenger, reducing oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings:
Structural Variations: The target compound uniquely combines a 5-chloropyridin-2-ylamino group with a 4-methylbenzothiazole, distinguishing it from analogues like APY7 (pyrimidine-benzothiazole) or carboxamide derivatives . Chlorine at pyridine’s 5-position may enhance target binding via halogen bonding, while the methyl group on benzothiazole improves lipophilicity . In contrast, nitroaryl () or methoxyphenyl () substituents alter electronic properties, affecting solubility and target interactions .
Synthetic Pathways :
- Most analogues (e.g., ) rely on chloroacetamide intermediates for thiazole or thioether formation, suggesting shared synthetic routes with the target compound .
Biological Implications :
- Thiazole-acetamide hybrids often exhibit kinase inhibition or antimicrobial activity . The target’s chloropyridine group may confer selectivity for ATP-binding pockets in kinases, similar to 4-pyridinyl-thiazole carboxamides .
- APY7’s pyrimidine-benzothiazole structure highlights the importance of aromatic stacking for DNA intercalation, a mechanism less likely in the target compound due to its smaller heterocycles .
Validation and Characterization :
Q & A
Q. Key Factors :
Q. Table 1: Synthetic Method Comparison
| Method | Solvent/Catalyst | Yield (%) | Reference |
|---|---|---|---|
| N-acylation with chloroacetate | THF, Na dispersion | 65–72 | |
| Acyl halide in pyridine | Dry pyridine | 70–85 | |
| Reflux with K₂CO₃ | Acetone, K₂CO₃ | 68–75 |
How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize structural ambiguities in this compound?
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). reports δ 7.2–8.1 ppm for aromatic protons and δ 2.3 ppm for methyl groups in benzothiazole .
- IR : Confirm amide C=O stretches at 1650–1680 cm⁻¹ and thiazole C-N vibrations at 1520–1560 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 448.05) .
Advanced Tip : 2D NMR (HSQC, HMBC) resolves overlapping signals in the pyridine-thiazole region .
What strategies are effective for introducing heterocyclic moieties (e.g., triazoles, oxadiazoles) into the acetamide core to enhance bioactivity?
Advanced Research Question
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazoles to the thiazole ring ( uses phenylacetylene derivatives, yielding 70–80%) .
- Hydrazonoyl Chloride Coupling : React with hydrazonoyl chlorides under basic conditions to form thiadiazole derivatives (, –75% yield) .
- Oxadiazole Formation : Cyclize with POCl₃ at 120°C to introduce oxadiazole groups, improving metabolic stability () .
Q. Table 2: Heterocyclic Modification Yields
| Modification Type | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole (CuAAC) | Phenylacetylene, CuI | 70–80 | |
| Thiadiazole | Hydrazonoyl chloride | 60–75 | |
| Oxadiazole | POCl₃, 120°C | 65–70 |
How can crystallographic data resolve contradictions in reported biological activities of derivatives?
Advanced Research Question
- Hydrogen Bonding : identifies N–H⋯N hydrogen bonds forming dimers, which may stabilize the compound in enzyme active sites .
- Packing Analysis : Non-classical C–H⋯F/O interactions (e.g., in ) influence solubility and membrane permeability .
- Docking Studies : Align crystal structures with target proteins (e.g., acetylcholinesterase in ) to rationalize activity variations .
Method : Use single-crystal X-ray diffraction (SCXRD) to correlate intermolecular interactions with bioactivity trends.
What computational approaches are recommended to predict the pharmacokinetic impact of substituents like trifluoromethyl or chloropyridinyl groups?
Advanced Research Question
- DFT Calculations : Assess electron-withdrawing effects of Cl and CF₃ groups on amide bond reactivity .
- MD Simulations : Model lipophilicity (LogP) and blood-brain barrier penetration using software like Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (e.g., CF₃ groups reduce CYP450 oxidation) .
Case Study : Trifluoromethyl derivatives show 30% higher plasma stability than chloro analogs .
How can conflicting data on antimicrobial activity be addressed through structure-activity relationship (SAR) studies?
Advanced Research Question
- SAR Analysis : Compare MIC values of derivatives with varying substituents (e.g., notes thiazole-amide hybrids inhibit Gram-positive bacteria at 8–16 µg/mL) .
- Mechanistic Studies : Use fluorescence quenching to assess DNA gyrase binding () .
- Resistance Testing : Combine with efflux pump inhibitors (e.g., PAβN) to distinguish target-specific vs. permeability-driven activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
